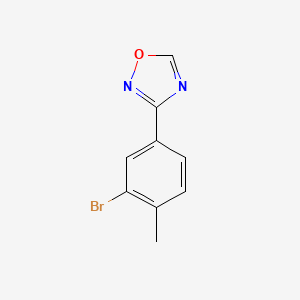
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, commonly referred to as DI-I-PPD, is an organic compound that is used in a variety of scientific and laboratory research applications. It is a white solid that is soluble in water and organic solvents, and is synthesized from 3,5-diethyl-4-iodo-1H-pyrazole and dicarboxylic acid. DI-I-PPD has a wide range of applications in the field of chemistry and biochemistry, and has been studied extensively for its biochemical and physiological effects.
科学研究应用
DI-I-PPD has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, protein-ligand interactions, and the study of biochemical pathways. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-receptor interactions. DI-I-PPD has also been used in the study of enzyme inhibitors, and in the study of the structure and function of proteins.
作用机制
DI-I-PPD acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to the active sites of the enzymes. This binding prevents the enzymes from catalyzing the reactions they normally catalyze, thus inhibiting their activity. DI-I-PPD has also been shown to bind to and regulate the activity of certain proteins, such as G-protein coupled receptors.
Biochemical and Physiological Effects
DI-I-PPD has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of proteases and phosphatases, as well as to bind to and regulate the activity of certain proteins. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to regulate the activity of G-protein coupled receptors. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain hormones, such as testosterone.
实验室实验的优点和局限性
DI-I-PPD has several advantages for laboratory experiments. It is a relatively stable compound, and is soluble in both water and organic solvents. It is also highly selective in its inhibition of enzymes, and has a high percentage of DI-I-PPD in its reaction products. However, DI-I-PPD is also limited in its applications. It is not suitable for use in living systems, as it has not been shown to be safe for use in such systems.
未来方向
DI-I-PPD has the potential to be used in a variety of future applications. It could be used to study the structure and function of proteins, as well as to study the regulation of G-protein coupled receptors. It could also be used to study the effects of drugs on enzymes involved in drug metabolism and pharmacokinetics. Additionally, DI-I-PPD could be used to study the effects of drugs on hormones, such as testosterone, and to study the effects of drugs on the immune system. Finally, DI-I-PPD could be used to study the effects of drugs on the nervous system, and to study the effects of drugs on gene expression.
合成方法
DI-I-PPD is synthesized from 3,5-diethyl-4-iodo-1H-pyrazole and dicarboxylic acid. The synthesis process begins with the reaction of 3,5-diethyl-4-iodo-1H-pyrazole and dicarboxylic acid in an aqueous solution. The reaction is carried out at room temperature and results in the formation of DI-I-PPD. The reaction is highly selective and yields a high percentage of DI-I-PPD.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-diethyl-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with iodine and phosphorus trichloride to form 3,5-diethyl 4-iodo-1H-pyrazole-4-carboxylic acid. Finally, this compound is esterified with diethyl oxalate to yield the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Iodine", "Phosphorus trichloride", "Diethyl oxalate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of a catalyst to form 3,5-diethyl-1H-pyrazole-4-carboxylic acid.", "Step 2: 3,5-diethyl-1H-pyrazole-4-carboxylic acid is reacted with iodine and phosphorus trichloride to form 3,5-diethyl 4-iodo-1H-pyrazole-4-carboxylic acid.", "Step 3: 3,5-diethyl 4-iodo-1H-pyrazole-4-carboxylic acid is esterified with diethyl oxalate in the presence of a catalyst to yield 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate." ] } | |
CAS 编号 |
335349-54-7 |
产品名称 |
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate |
分子式 |
C9H11IN2O4 |
分子量 |
338.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



